REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].C(O[CH:10]([O:21]CCCC)[C:11]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:12]=1[N+:18]([O-])=O)CCC.[Cl-].[NH4+]>O1CCCC1>[F:17][C:15]1[CH:14]=[C:13]2[C:12](=[C:11]([CH:10]=[O:21])[CH:16]=1)[NH:18][CH:2]=[CH:1]2 |f:2.3|
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Name
|
|
Quantity
|
85.2 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
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Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
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C(CCC)OC(C1=C(C=CC(=C1)F)[N+](=O)[O-])OCCCC
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
85.2 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
stir for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
Warm the reaction mixture −45° C. to −50° C. for 30 minutes
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
Warm the reaction mixture to −45° C. to −50° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
Warm the mixture to room temperature
|
Type
|
EXTRACTION
|
Details
|
extract with diethyl ether (200 mL×2)
|
Type
|
WASH
|
Details
|
Wash the combined organic phases with saturated aqueous sodium chloride (400 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
Dissolve the residue in tetrahydrofuran (100 mL)
|
Type
|
ADDITION
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Details
|
add 0.5 N HCl (10 mL)
|
Type
|
ADDITION
|
Details
|
Dilute the mixture with diethyl ether (200 mL)
|
Type
|
WASH
|
Details
|
wash sequentially with saturated aqueous sodium bicarbonate (200 mL×3) and saturated aqueous sodium chloride (200 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with 5% to 10% ethyl acetate in hexanes
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=CNC2=C(C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |